

# 3-(Trifluoromethoxy)phenol molecular weight and formula

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## Compound of Interest

Compound Name: *3-(Trifluoromethoxy)phenol*

Cat. No.: B139506

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## In-Depth Technical Guide: 3-(Trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Trifluoromethoxy)phenol**, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its fundamental chemical properties, detailed synthesis protocols, analytical methodologies, and its role in drug development, particularly in the context of neurological disorders.

## Core Chemical Data

**3-(Trifluoromethoxy)phenol** is a fluorinated aromatic compound valued for its unique trifluoromethoxy group, which imparts desirable properties such as enhanced metabolic stability and lipophilicity to parent molecules.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>5</sub> F <sub>3</sub> O <sub>2</sub>	
Molecular Weight	178.11 g/mol	
CAS Number	827-99-6	
Appearance	Clear, colorless to light yellow liquid	
Boiling Point	69-70 °C at 12 mmHg	<a href="#">[1]</a>
Density	1.379 g/mL	<a href="#">[1]</a>

## Synthesis Protocols

The synthesis of **3-(Trifluoromethoxy)phenol** can be achieved through several routes. Below are two detailed experimental protocols.

### Two-Step Synthesis from a Trifluoromethyl Halobenzene Intermediate

This method involves the formation of a benzyl ether intermediate followed by hydrogenolysis.

[\[2\]](#)

#### Step 1: Synthesis of 3-(Trifluoromethoxy)phenyl Benzyl Ether

- In a reaction vessel under a nitrogen atmosphere, prepare sodium benzylate by reacting sodium hydride with benzyl alcohol in a non-reactive solvent like dimethylacetamide (DMA).
- Once the formation of sodium benzylate is complete, add a solution of 3-trifluoromethylchlorobenzene in the same solvent.
- Reflux the reaction mixture for approximately 18-24 hours.
- After cooling, dilute the mixture with water to precipitate the 3-(Trifluoromethoxy)phenyl benzyl ether.

- Isolate the crystalline product by filtration. The crude product can be purified by recrystallization from a suitable solvent such as methanol.

#### Step 2: Hydrogenolysis to **3-(Trifluoromethoxy)phenol**

- Dissolve the purified 3-(Trifluoromethoxy)phenyl benzyl ether in a suitable solvent like ethanol.
- Add a heavy metal catalyst, such as 5% palladium on carbon (Pd/C).
- Subject the mixture to hydrogenolysis under low hydrogen pressure.
- Monitor the reaction until completion.
- Filter off the catalyst and remove the solvent in vacuo to yield the final product, **3-(Trifluoromethoxy)phenol**.

## O-Trifluoromethylation of Phenol via a Xanthate Intermediate

This modern approach offers a facile conversion under mild conditions.[\[3\]](#)

#### Step 1: Formation of the Aryl Xanthate

- To a solution of 3-hydroxyphenol (1 equivalent) in acetonitrile, add an imidazolium methylthiocarbonothioyl salt (1 equivalent) and a mild base such as potassium carbonate (1.1 equivalents).
- Stir the reaction mixture at room temperature.
- Monitor the reaction for the formation of the corresponding xanthate, which typically proceeds in high yield.

#### Step 2: Conversion to the Trifluoromethyl Ether

- To the resulting xanthate from the previous step, add a fluorinating agent such as XtalFluor-E.

- The reaction proceeds under mild conditions to yield **3-(Trifluoromethoxy)phenol**.
- The product can be purified using standard chromatographic techniques.

## Analytical Protocols

Accurate analysis of **3-(Trifluoromethoxy)phenol** is critical for quality control and research purposes.

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like **3-(Trifluoromethoxy)phenol**.<sup>[4][5]</sup>

#### Sample Preparation and Derivatization:

For enhanced volatility and chromatographic performance, derivatization is often employed for phenolic compounds. Silylation is a common and effective method.<sup>[6]</sup>

- Ensure the sample containing **3-(Trifluoromethoxy)phenol** is in a suitable organic solvent and is completely anhydrous.
- If necessary, perform a liquid-liquid or solid-phase extraction to transfer the analyte into the desired solvent.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- To the dried residue, add a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent like pyridine.
- Cap the reaction vial tightly and heat at 70-80°C for 30-60 minutes to ensure complete derivatization.
- For quantitative analysis, an internal standard should be added prior to derivatization.

#### GC-MS Conditions (Example):

- GC Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is suitable.
- Injector: Splitless injection at 275°C.
- Oven Program: Initial temperature of 60°C held for 5 minutes, then ramped at 8°C/min to 300°C and held for 10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
- MS Detector: Operated in electron ionization (EI) mode with a scan range appropriate for the target analyte and its derivative.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and purity assessment of **3-(Trifluoromethoxy)phenol**.

<sup>1</sup>H NMR: The proton NMR spectrum will provide information on the aromatic protons.

<sup>13</sup>C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and a quartet for the trifluoromethoxy carbon due to coupling with the fluorine atoms.[7]

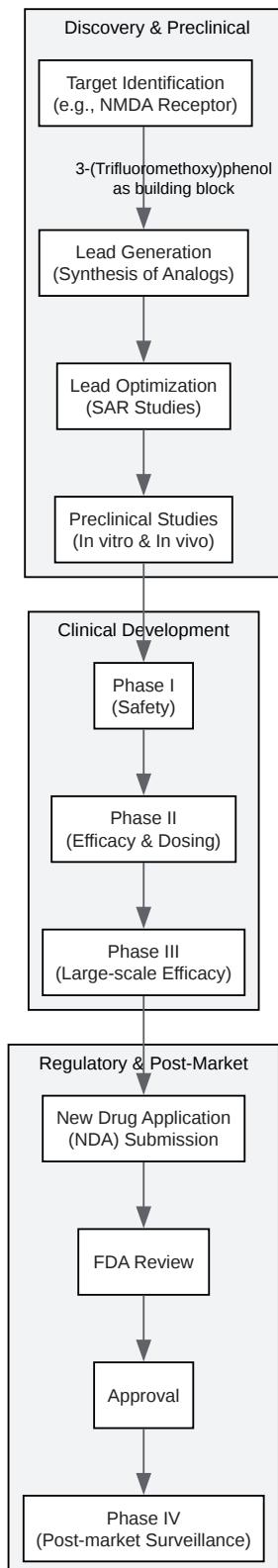
<sup>19</sup>F NMR: The fluorine NMR spectrum is particularly informative, showing a singlet for the -OCF<sub>3</sub> group.[7]

## Role in Drug Development and Signaling Pathways

**3-(Trifluoromethoxy)phenol** is a valuable building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. The trifluoromethoxy group can enhance a drug candidate's metabolic stability and ability to cross the blood-brain barrier.

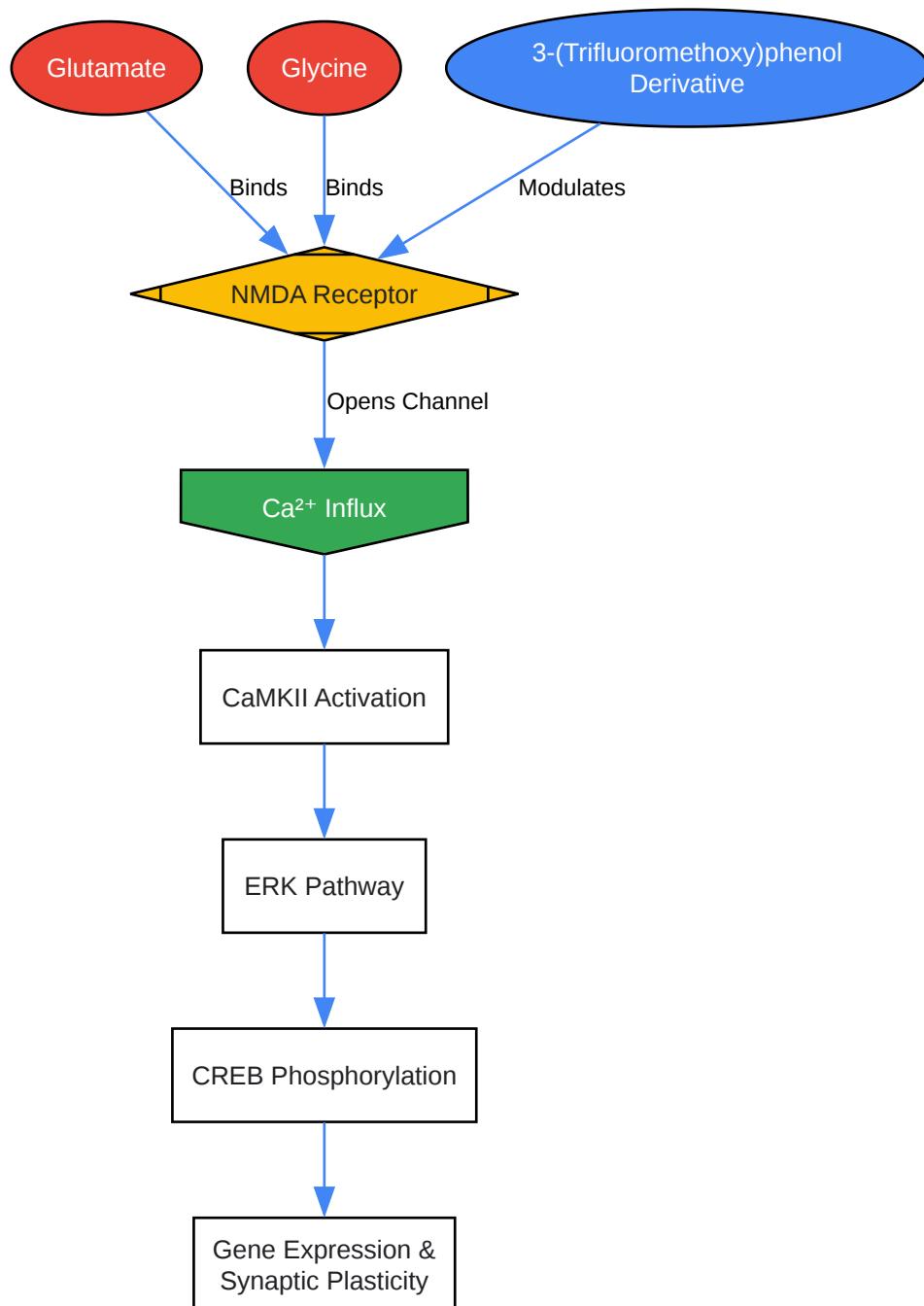
Derivatives of **3-(Trifluoromethoxy)phenol** have been investigated as ligands for the N-Methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity, learning, and memory.[8][9] Dysfunction of the NMDA receptor is implicated in various neurological and psychiatric disorders.

Below are diagrams illustrating a general drug development workflow for neurological disorders and the NMDA receptor signaling pathway.



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## Drug Development Workflow for Neurological Disorders

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## NMDA Receptor Signaling Pathway

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